4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine
Description
4-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative characterized by two key substituents:
- Position 2: A 4-ethoxyphenyl group (ethoxy group at the para position of the phenyl ring).
- Position 4: A (2,5-dimethylbenzyl)sulfanyl group (a benzyl thioether with methyl groups at the 2- and 5-positions of the aromatic ring).
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3OS/c1-4-27-20-9-7-18(8-10-20)21-14-22-23(24-11-12-26(22)25-21)28-15-19-13-16(2)5-6-17(19)3/h5-14H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJXEOVYUFEVER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine is a member of the pyrazolo[1,5-a]pyrazine class, which has gained attention due to its potential biological activities. This article aims to summarize the biological activities associated with this compound, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 342.47 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core substituted with a sulfanyl group and ethoxy-phenyl moieties, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown effectiveness against various bacterial strains. A study reported that certain pyrazole derivatives demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications in the structure can enhance their efficacy .
Anticancer Properties
The anticancer potential of pyrazole derivatives has also been extensively investigated. Compounds within this class have been shown to inhibit key cancer-related pathways, including those involving BRAF(V600E), EGFR, and Aurora-A kinase. The structural characteristics of This compound may influence its ability to interact with these targets effectively .
Anti-inflammatory Effects
Pyrazole derivatives have demonstrated anti-inflammatory activities in various preclinical models. The presence of specific substituents can modulate the inflammatory response by inhibiting pro-inflammatory cytokines. Research has indicated that compounds similar to This compound could potentially serve as anti-inflammatory agents by targeting the NF-kB signaling pathway .
The biological activities of This compound are likely mediated through several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes involved in disease processes (e.g., kinases).
- Receptor Modulation : Interaction with various receptors can alter cellular signaling pathways.
- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties that can mitigate oxidative stress in cells.
Case Studies
Several case studies have highlighted the biological activities of pyrazole derivatives:
- Antimicrobial Study : A study tested various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain modifications led to enhanced antibacterial activity compared to standard antibiotics .
- Cancer Cell Line Testing : Another investigation evaluated the effects of a series of pyrazole compounds on cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated significant cell growth inhibition in a dose-dependent manner for selected compounds .
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), certain pyrazole derivatives significantly reduced inflammatory markers such as TNF-alpha and IL-6 compared to controls .
Scientific Research Applications
Structure
The compound's structure can be represented as follows:
Medicinal Chemistry
The primary application of 4-{[(2,5-dimethylphenyl)methyl]sulfanyl}-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazine lies in its potential as a therapeutic agent. Compounds with similar structures have shown promise in various biological activities:
- Anticancer Activity : Pyrazolo[1,5-a]pyrazines have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research indicates that modifications to the pyrazine core can enhance selectivity towards cancerous cells while minimizing toxicity to normal cells.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating signaling pathways associated with inflammation. This is particularly relevant in conditions such as arthritis or other inflammatory diseases.
Targeting Specific Proteins
Research suggests that this compound interacts with specific protein targets involved in critical biological pathways:
- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling related to growth and proliferation. Inhibition of these kinases can lead to reduced tumor growth and improved outcomes in cancer therapies.
Neuropharmacology
There is emerging interest in the neuropharmacological applications of pyrazolo[1,5-a]pyrazines:
- Cognitive Enhancement : Some studies indicate that derivatives may enhance cognitive function or have neuroprotective effects. This could be beneficial in treating neurodegenerative diseases or cognitive impairments.
Agricultural Chemistry
The unique properties of this compound may also lend themselves to applications in agricultural chemistry:
- Pesticidal Activity : Compounds with similar structures have been evaluated for their effectiveness as pesticides or herbicides, potentially offering new avenues for crop protection.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Substituent Effects on logP :
- The target compound’s logP (~4.8) is higher than derivatives with smaller R<sup>4</sup> groups (e.g., 2-methylpropylsulfanyl: logP ~3.9 ) due to the bulky, lipophilic (2,5-dimethylbenzyl)sulfanyl group.
- Introduction of electron-withdrawing groups (e.g., 3-fluoro in ) reduces logP slightly compared to the target compound.
- Solubility: The 4-ethoxyphenyl group in the target compound may enhance aqueous solubility compared to non-polar substituents (e.g., 2,4-dimethylphenyl in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
